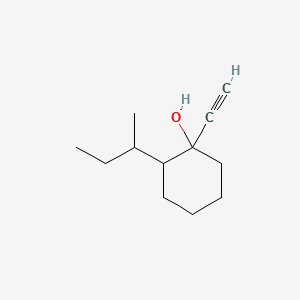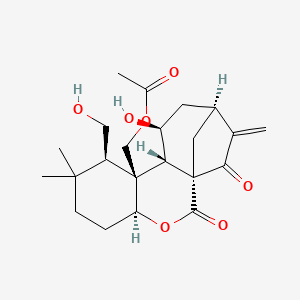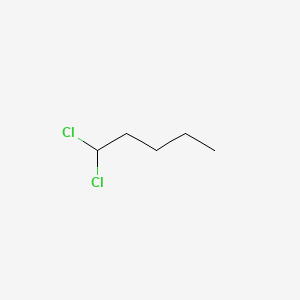
3,3,5,5-Tetramethyl-1,2,4-trithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5,5-Tetramethyl-1,2,4-trithiolane is an organic compound with the molecular formula C6H12S3 and a molecular weight of 180.354 g/mol . It is a member of the trithiolane family, characterized by a three-membered ring containing sulfur atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,4,4-tetramethyl-1,3-dithiane with sulfur monochloride (S2Cl2) in the presence of a base . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3,3,5,5-Tetramethyl-1,2,4-trithiolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: The sulfur atoms in the ring can participate in substitution reactions, where one or more sulfur atoms are replaced by other atoms or groups.
Wissenschaftliche Forschungsanwendungen
3,3,5,5-Tetramethyl-1,2,4-trithiolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying sulfur metabolism and related biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its ability to modulate enzyme activity.
Wirkmechanismus
The mechanism by which 3,3,5,5-Tetramethyl-1,2,4-trithiolane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can modulate enzyme activity, influence redox states, and affect cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3,3,5,5-Tetramethyl-1,2,4-trithiolane can be compared with other trithiolane compounds, such as 3,5-diethyl-1,2,4-trithiolane. While both compounds share a similar trithiolane ring structure, the presence of different substituents (methyl vs. ethyl groups) imparts distinct chemical and physical properties. For example, this compound has a higher molecular weight and different reactivity compared to its diethyl counterpart .
Eigenschaften
CAS-Nummer |
38348-31-1 |
|---|---|
Molekularformel |
C6H12S3 |
Molekulargewicht |
180.4 g/mol |
IUPAC-Name |
3,3,5,5-tetramethyl-1,2,4-trithiolane |
InChI |
InChI=1S/C6H12S3/c1-5(2)7-6(3,4)9-8-5/h1-4H3 |
InChI-Schlüssel |
XFOWPRWOLKTTSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(SC(SS1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)


![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)

![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)

![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)



![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)
